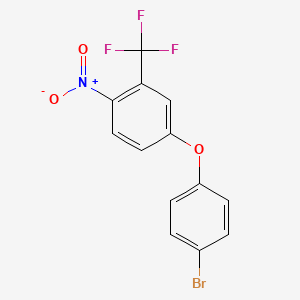
4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene
概要
説明
4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene typically involves the following steps:
Bromination: The bromine atom is introduced via bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, bromination, and trifluoromethylation processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety.
化学反応の分析
Types of Reactions
4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) with a palladium catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted benzene derivatives.
科学的研究の応用
4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
4-Bromobenzotrifluoride: Similar structure but lacks the nitro group.
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a nitro group.
4-Bromoanisole: Contains a methoxy group instead of a nitro and trifluoromethyl group.
Uniqueness
4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene is unique due to the combination of bromine, nitro, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
生物活性
4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene, with the molecular formula C₁₃H₇BrF₃NO₃ and a molecular weight of 362.099 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₇BrF₃NO₃
- Molecular Weight : 362.099 g/mol
- CAS Number : 1156314-30-5
- MDL Number : MFCD13677626
Biological Activity Overview
Recent studies have highlighted various biological activities associated with halogenated compounds, particularly those containing nitro and trifluoromethyl groups. These functionalities often enhance lipophilicity and biological interactions.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against several pathogenic strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected bacteria:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | |
| Escherichia coli | 12.5 | |
| Staphylococcus epidermidis | 3.12 |
The biological activity of this compound is hypothesized to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways. The presence of bromine and trifluoromethyl groups is believed to enhance membrane permeability, allowing the compound to exert its effects more effectively.
Case Studies
-
Study on Antibacterial Properties
A recent study evaluated the antibacterial efficacy of various brominated compounds, including this compound. Results indicated that the compound exhibited significant activity against MRSA, outperforming traditional antibiotics like vancomycin in certain assays . -
Mechanistic Insights
Research focusing on the interaction of halogenated compounds with bacterial enzymes revealed that this compound inhibits specific enzymes involved in cell wall synthesis, leading to increased cell lysis rates in susceptible strains .
特性
IUPAC Name |
4-(4-bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF3NO3/c14-8-1-3-9(4-2-8)21-10-5-6-12(18(19)20)11(7-10)13(15,16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFBKBGZOPROTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















